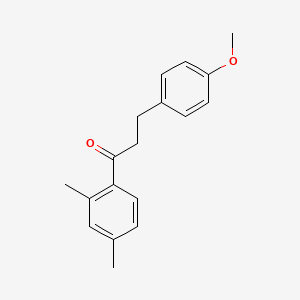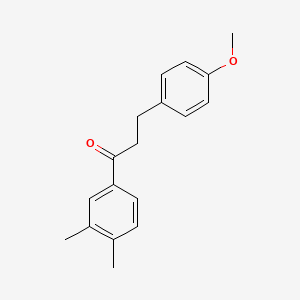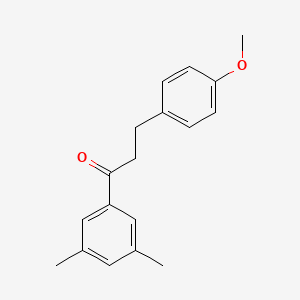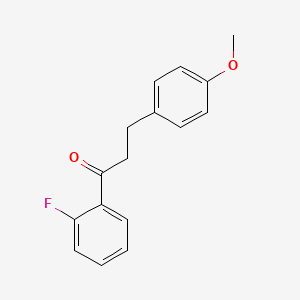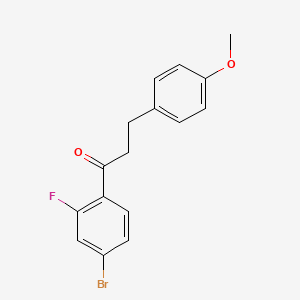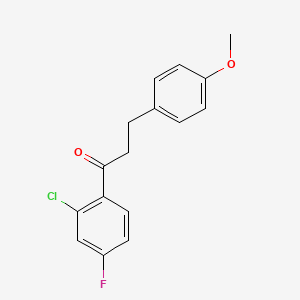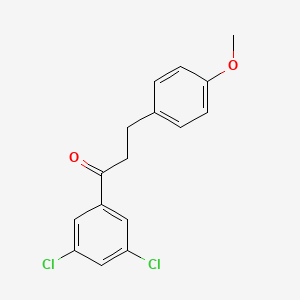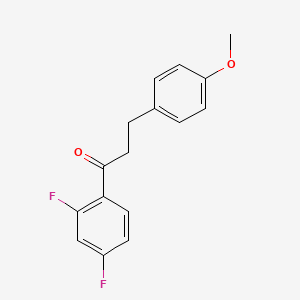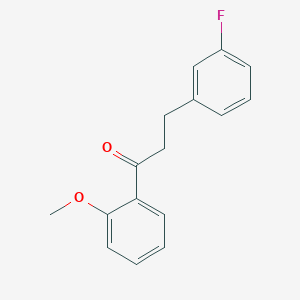
3-(3-Fluorophenyl)-2'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Fluorophenyl)-2’-methoxypropiophenone” is likely a derivative of propiophenone, which is an aromatic ketone. The presence of a fluorophenyl group and a methoxy group may influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the fluorophenyl and methoxy groups. These groups could potentially affect the compound’s conformation and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group, which is a common site of reactivity in organic compounds. The fluorophenyl and methoxy groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and methoxy groups could potentially affect properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
- A study by Chou et al. (2010) discusses the synthesis and evaluation of new drug candidates including analogs of 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, demonstrating significant inhibitory activity against tumor cell lines. These compounds, including 3b, which is closely related to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, show promise as antitumor agents.
Chemical Synthesis and Photochemistry
- Research by Das et al. (1981) involves the study of reactions of carbonyl triplets with phenols, including compounds similar to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, contributing to the understanding of photochemical reactions in organic chemistry.
Kinase Inhibitors
- The work of Schroeder et al. (2009) focuses on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This highlights the role of fluorophenyl compounds in the development of targeted cancer therapies.
Synthetic Chemistry
- Derks and Wynberg (1983) discuss the synthesis of hexadeuterated diethylstilbestrol from 4-methoxypropiophenone derivatives, indicating the utility of such compounds in advanced synthetic chemistry. Source
- Shi et al. (1996) explore the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoro-3-methoxyacrylic acid derivatives, demonstrating the versatility of fluorophenyl compounds in creating diverse heterocyclic structures. Source
- Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and related compounds for use as fluorescent probes sensitive to pH and metal cations, leveraging the unique properties of fluorophenyl compounds. Source
- Kim, Robertson, and Guiver (2008) used sulfonated 4-fluorobenzophenone derivatives for the synthesis of poly(arylene ether sulfone) copolymers, highlighting the application in materials science and polymer chemistry. Source
- Rosenblum et al. (1998) discuss the design and evaluation of SCH 58235, a cholesterol absorption inhibitor, which utilizes fluorophenyl compounds in its structure. This illustrates the use in pharmaceutical development for metabolic disorders. Source
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCCSHDSGROSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644512 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2'-methoxypropiophenone | |
CAS RN |
898788-71-1 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

